molecular formula C12H11N3O B12717416 1-Benzoyl-N-cyano-2-pyrrolidinimine CAS No. 159383-38-7

1-Benzoyl-N-cyano-2-pyrrolidinimine

Cat. No.: B12717416
CAS No.: 159383-38-7
M. Wt: 213.23 g/mol
InChI Key: RTDIEACDIPBELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-N-cyano-2-pyrrolidinimine is a heterocyclic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a benzoyl group, a cyano group, and a pyrrolidinone ring. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

The synthesis of 1-Benzoyl-N-cyano-2-pyrrolidinimine can be achieved through several methods:

Chemical Reactions Analysis

1-Benzoyl-N-cyano-2-pyrrolidinimine undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with different reagents to form heterocyclic structures.

    Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Mechanism of Action

The mechanism of action of 1-Benzoyl-N-cyano-2-pyrrolidinimine is primarily related to its ability to interact with biological targets through its functional groups. The cyano group can form hydrogen bonds and participate in nucleophilic attacks, while the benzoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins . The pyrrolidinone ring provides structural rigidity and can influence the compound’s binding affinity to various molecular targets.

Comparison with Similar Compounds

1-Benzoyl-N-cyano-2-pyrrolidinimine can be compared with other pyrrolidinone derivatives, such as:

The presence of the cyano group in this compound makes it unique, as it can participate in a wider range of chemical reactions and potentially exhibit different biological activities compared to its analogs.

Properties

CAS No.

159383-38-7

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

(1-benzoylpyrrolidin-2-ylidene)cyanamide

InChI

InChI=1S/C12H11N3O/c13-9-14-11-7-4-8-15(11)12(16)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2

InChI Key

RTDIEACDIPBELC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC#N)N(C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.